molecular formula C3H8NO5P B1580508 2-Amino-3-phosphonopropionic acid CAS No. 20263-06-3

2-Amino-3-phosphonopropionic acid

Cat. No. B1580508
CAS RN: 20263-06-3
M. Wt: 169.07 g/mol
InChI Key: LBTABPSJONFLPO-REOHCLBHSA-N
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Description

2-Amino-3-phosphonopropionic acid, also known as DL-AP3, is a compound that has been identified as a potent antagonist at metabotropic glutamic acid receptors . It is also known as 3-Phosphono-DL-alanine .


Molecular Structure Analysis

The empirical formula of 2-Amino-3-phosphonopropionic acid is C3H8NO5P . The molecular weight is 169.07 . The SMILES string representation is NC(CP(O)(O)=O)C(O)=O .


Physical And Chemical Properties Analysis

2-Amino-3-phosphonopropionic acid is a white to almost white powder . It has a melting point of 227-229 °C .

Scientific Research Applications

Inhibition of Excitatory Amino Acid-Stimulated Phosphoinositide Hydrolysis

2-Amino-3-phosphonopropionic acid is known for its role as an inhibitor of excitatory amino acid-stimulated phosphoinositide hydrolysis in the brain, particularly impacting metabotropic excitatory amino acid receptors (Schoepp et al., 1990).

Effects on Metabotropic Excitatory Amino Acid Receptors in Neonatal Rats

In vivo administration to neonatal rats showed that 2-Amino-3-phosphonopropionic acid selectively inhibits metabotropic excitatory amino acid receptors in brain slices, suggesting its potential for studying receptor functions in developing brains (Schoepp & Johnson, 1991).

Metabolism in Mammals

The metabolism of 2-Amino-3-phosphonopropionic acid in mammals involves transamination reactions and is indicative of the compound's bioactive properties (Horigane, Horiguchi, & Matsumoto, 1979).

Central Neuron Activity

Microiontophoretic applications of 2-Amino-3-phosphonopropionic acid on central neurons in rats suggest its involvement in synaptic processes, hinting at its broader neurophysiological implications (Bioulac et al., 1977).

Neuroprotective Effects in Cerebral Ischaemia

Research on the Mongolian gerbil model of cerebral ischaemia indicates that 2-Amino-3-phosphonopropionate has significant neuroprotective effects, particularly in the hippocampus, underscoring its potential therapeutic applications (Maginn et al., 1995).

Synthesis for Peptide Research

Optically active forms of 2-Amino-3-phosphonopropionic acid have been synthesized for use in peptide research, showcasing its utility in bioorganic chemistry (Bum et al., 1990).

Learning and Memory Improvement in Rats

Studies have demonstrated the compound's influence on improving learning and memory in rats, highlighting its potential in cognitive and neurological research (Winnicka et al., 1995).

Role in Metabotropic Glutamate Receptors

2-Amino-3-phosphonopropionic acid has been shown to competitively antagonize metabotropic glutamate receptors in Xenopus oocytes, providing insights into receptor pharmacology and neurotransmission (Saugstad et al., 1995).

Analysis in Seawater Matrix

The compound has been used in high-performance liquid chromatography for the detection in seawater, indicating its relevance in environmental and marine studies (Wang et al., 2018).

Biogeochemical Phosphorus Cycling

2-Amino-3-phosphonopropionic acid plays a significant role in biogeochemical phosphorus cycling, particularly in the productivity of oceans, as part of microbial degradation processes (Quinn et al., 2007).

Safety And Hazards

2-Amino-3-phosphonopropionic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Relevant Papers The relevant papers retrieved provide valuable information on the properties and potential applications of 2-Amino-3-phosphonopropionic acid . These papers discuss its role in protecting primary neurons from oxygen-glucose deprivation-induced injury , and its potential utilization mechanism in eukaryotic phytoplankton .

properties

IUPAC Name

2-amino-3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTABPSJONFLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863590
Record name 3-Phosphonoalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-3-phosphonopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000370
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-3-phosphonopropionic acid

CAS RN

5652-28-8, 23052-80-4, 20263-06-3
Record name 2-Amino-3-phosphonopropionic acid
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Record name 2-Amino-3-phosphonopropionic acid
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Record name Alanine, 3-phosphono-
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Record name 3-Phosphonoalanine
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Record name DL-2-Amino-3-phosphonopropionic acid
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Record name 2-AMINO-3-PHOSPHONOPROPIONIC ACID
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Record name 2-Amino-3-phosphonopropionic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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